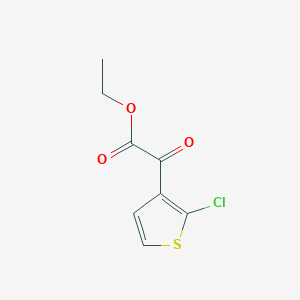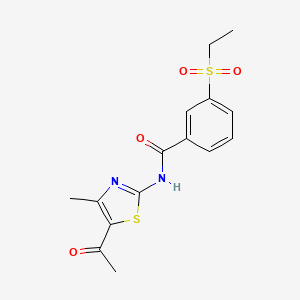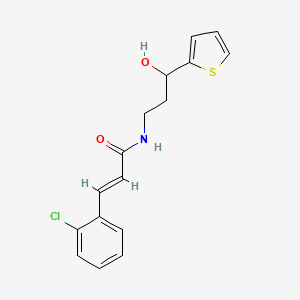
(E)-3-(2-chlorophenyl)-N-(3-hydroxy-3-(thiophen-2-yl)propyl)acrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-3-(2-chlorophenyl)-N-(3-hydroxy-3-(thiophen-2-yl)propyl)acrylamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of acrylamides, which are widely used in various fields, including medicine, agriculture, and industry.
Wissenschaftliche Forschungsanwendungen
Antipathogenic Activity
Acylthioureas, which share structural similarities with the compound of interest, particularly in the presence of chlorophenyl and thiophene moieties, have been synthesized and tested for their interaction with bacterial cells. These compounds demonstrate significant antipathogenic activity, especially against strains known for their ability to grow in biofilms, such as Pseudomonas aeruginosa and Staphylococcus aureus. This suggests potential applications in developing new antimicrobial agents with antibiofilm properties (Limban, Marutescu, & Chifiriuc, 2011).
Corrosion Inhibition
New photo-cross-linkable polymers, containing chlorophenyl groups similar to the compound , have been synthesized and shown to be effective corrosion inhibitors for mild steel in hydrochloric acid solutions. These findings open the door to applications in corrosion protection, highlighting the potential of such compounds to serve as protective coatings in various industrial applications (Baskar, Kesavan, Gopiraman, & Subramanian, 2014).
Polymerization Reaction Mechanisms
The polymerization kinetics of compounds containing thiophene units have been studied, revealing insights into the mechanisms of polymer formation and the potential for creating novel polymeric materials. These studies are crucial for understanding how to manipulate chemical structures to achieve desired properties in polymers (Cho, Kim, Kim, & Kim, 1999).
Protein Interaction Studies
Acrylamide derivatives have been utilized in studies to probe protein interactions, particularly through the quenching of fluorescence. This application is significant in biochemistry for understanding protein structure and dynamics, offering a method to study protein conformations and interactions with other molecules (Eftink & Ghiron, 1976).
Molecular Engineering for Solar Cells
The engineering of organic sensitizers, incorporating thiophene and cyanoacrylic acid groups, for solar cell applications demonstrates the versatility of these chemical structures in harvesting solar energy. These sensitizers show high efficiency in converting photons to current, underscoring the potential for such compounds in renewable energy technologies (Kim et al., 2006).
Eigenschaften
IUPAC Name |
(E)-3-(2-chlorophenyl)-N-(3-hydroxy-3-thiophen-2-ylpropyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO2S/c17-13-5-2-1-4-12(13)7-8-16(20)18-10-9-14(19)15-6-3-11-21-15/h1-8,11,14,19H,9-10H2,(H,18,20)/b8-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNASLULXEYYARG-BQYQJAHWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=CC(=O)NCCC(C2=CC=CS2)O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C/C(=O)NCCC(C2=CC=CS2)O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(2-chlorophenyl)-N-(3-hydroxy-3-(thiophen-2-yl)propyl)acrylamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

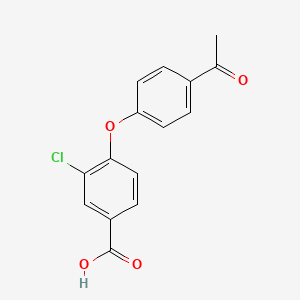
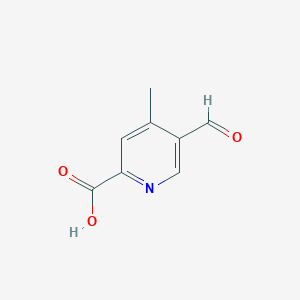
![(3Z)-3-{[(5-chloro-2,4-dimethoxyphenyl)amino]methylene}-1-(3-fluorobenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2565153.png)
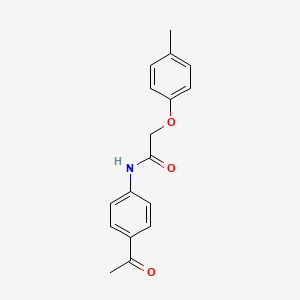
![8-(4-ethoxyphenyl)-2-(2-morpholino-2-oxoethyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2565159.png)

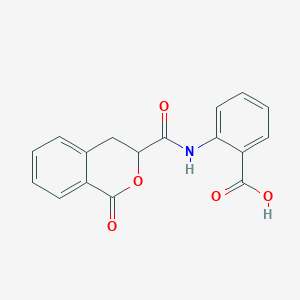
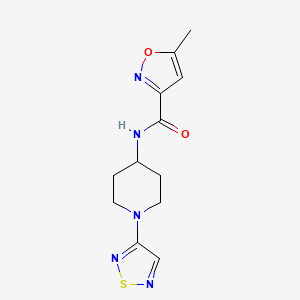

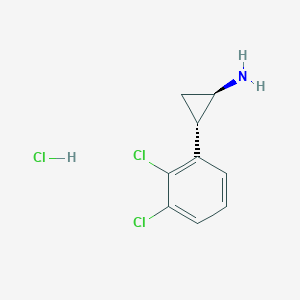
![1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-N,6-di-p-tolyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2565168.png)

